molecular formula C20H24N6O4 B2834652 Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate CAS No. 895833-02-0

Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate

Cat. No.: B2834652
CAS No.: 895833-02-0
M. Wt: 412.45
InChI Key: HXCCVGMQNMFCSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of benzothiazole derivatives, which are structurally similar to MBPD, was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular formula of MBPD is C20H24N6O4. Its molecular weight is 412.45. The exact structure can be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of MBPD or similar compounds can be complex and varied. For example, the synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Scientific Research Applications

  • Antiarrhythmic Activity Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate has been studied for its potential as an antiarrhythmic agent. Compounds with a similar structure have shown notable activity in this area, suggesting potential applications in cardiac rhythm management (Banitt et al., 1977).

  • Synthesis of Dihydropyrimidinone Derivatives The chemical structure of this compound facilitates the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives have applications in various chemical processes and potential therapeutic uses (Bhat et al., 2018).

  • Antibacterial and Cytotoxic Activities Derivatives of this compound have been studied for their in-vitro antibacterial and cytotoxic activities. Some specific derivatives exhibited promising antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans, as well as effective biofilm inhibition activities (Mekky & Sanad, 2020).

  • Anti-Inflammatory and Analgesic Agents The compound has been used as a starting material in the synthesis of various heterocyclic compounds, including those with anti-inflammatory and analgesic properties. These compounds have been found to inhibit cyclooxygenase enzymes and exhibit significant COX-2 selectivity (Abu‐Hashem et al., 2020).

  • Synthesis of Polyamides Containing Theophylline and Thymine The compound has been utilized in the synthesis of polyamides containing theophylline and thymine. These polyamides show solubility in specific solvents and have potential applications in polymer science (Hattori & Kinoshita, 1979).

  • Antimicrobial and Antioxidant Properties Derivatives of this compound, such as benzoxazinyl pyrazolone arylidenes, have shown potent antimicrobial and antioxidant activities. This highlights its potential in developing new antimicrobial agents (Sonia et al., 2013).

  • Photo-induced Electron Transfer Studies Piperazine substituted naphthalimide model compounds related to this chemical have been synthesized and studied for their luminescent properties and photo-induced electron transfer, suggesting potential applications in photochemistry and materials science (Gan et al., 2003).

  • Synthesis of Novel Annelated 2-Oxopiperazines The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides leads to the formation of novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a) pyrazine-9-carboxylates. These compounds have potential applications in medicinal chemistry and drug design (Svetlana et al., 2015).

Properties

IUPAC Name

methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4/c1-23-17-16(18(28)22-20(23)29)26(12-14-6-4-3-5-7-14)19(21-17)25-10-8-24(9-11-25)13-15(27)30-2/h3-7H,8-13H2,1-2H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCCVGMQNMFCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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